molecular formula C19H12ClNO3 B12315619 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid

4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid

Katalognummer: B12315619
Molekulargewicht: 337.8 g/mol
InChI-Schlüssel: KBKAOLPWNGAQBG-PTNGSMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is a complex organic compound characterized by the presence of a chlorophenyl group, a quinoline moiety, and a butenoic acid structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with quinoline-2-carboxylic acid under basic conditions, followed by oxidation and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, recrystallization, and purification using chromatography techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, hydroquinoline compounds, and chlorophenyl-substituted products, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)butanoic acid
  • 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)pent-3-enoic acid
  • 4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)hex-3-enoic acid

Uniqueness

4-(4-Chlorophenyl)-2-oxo-3-(quinolin-2-yl)but-3-enoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H12ClNO3

Molekulargewicht

337.8 g/mol

IUPAC-Name

(Z)-4-(4-chlorophenyl)-2-oxo-3-quinolin-2-ylbut-3-enoic acid

InChI

InChI=1S/C19H12ClNO3/c20-14-8-5-12(6-9-14)11-15(18(22)19(23)24)17-10-7-13-3-1-2-4-16(13)21-17/h1-11H,(H,23,24)/b15-11-

InChI-Schlüssel

KBKAOLPWNGAQBG-PTNGSMBKSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C(=O)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=CC3=CC=C(C=C3)Cl)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.